Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Description
Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate is a highly specialized sodium salt featuring a pyrimidine base (4-amino-2-oxopyrimidin-1-yl) linked to a phosphorylated oxolane (tetrahydrofuran) backbone and a 2-(trimethylazaniumyl)ethyl phosphate group. The sodium counterion enhances solubility, a critical factor for bioavailability in physiological or pharmaceutical contexts .
Structurally, the pyrimidine ring resembles nucleobases in RNA/DNA, while the phosphorylated oxolane and ethyl phosphate groups mimic nucleotide backbones. This design may facilitate interactions with enzymes or receptors that recognize nucleotide motifs. The compound’s synthesis likely involves phosphoramidite chemistry or solid-phase techniques, analogous to nucleotide analogs described in .
Properties
IUPAC Name |
sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAFNFGRBBBSPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N4NaO11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33818-15-4 | |
| Record name | Cytidine 5'-(trihydrogen diphosphate), mono[2-(trimethylammonio)ethyl] ester, hydroxide, inner salt, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is notable for its potential applications in therapeutic interventions, particularly in cancer treatment and other diseases involving nucleic acid metabolism.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrimidine Derivative : The presence of the 4-amino-2-oxopyrimidine moiety is crucial for its interaction with biological targets, particularly enzymes involved in nucleotide metabolism.
- Phosphate Group : The phosphate component plays a vital role in energy transfer and signaling within cells.
Molecular Formula
The molecular formula for this compound is complex due to its multiple functional groups, but it generally includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P).
- Nucleotide Synthesis Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.
- Signal Transduction Modulation : By affecting phosphate signaling pathways, it can modulate various cellular processes including apoptosis and cell cycle regulation.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor activity. In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | |
| MCF7 (Breast Cancer) | 12.7 | |
| A549 (Lung Cancer) | 10.5 |
Mechanistic Studies
In mechanistic studies, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Distribution : High distribution volume suggests extensive tissue penetration.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further long-term studies are required to fully understand its safety in clinical settings.
Comparison with Similar Compounds
Table 1: Key Properties of Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl Phosphate and Analogous Compounds
Nucleotide Analogs
The target compound shares structural homology with nucleotide analogs like Compound 9 (), which features a pyrimidine base and phosphate linkages. However, Compound 9 includes protective groups (e.g., tert-butyldimethylsilyl), reducing its solubility but enabling controlled synthesis of oligonucleotides . In contrast, the target compound’s unprotected phosphate and sodium ion enhance aqueous solubility, making it suitable for direct biological interaction.
Benzimidazole Derivatives
Sodium salts of benzimidazole sulfonates (e.g., ) exhibit moderate solubility and are utilized in pharmaceuticals for acid suppression. While these compounds lack nucleotide-like features, their sodium counterion parallels the target compound’s strategy for improving bioavailability .
Sodium Phosphate Salts
Simple sodium phosphates () are foundational in electrolyte balance and taste perception. The target compound’s sodium ion likely confers similar solubility advantages but with added complexity from its organic backbone, enabling targeted biochemical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
